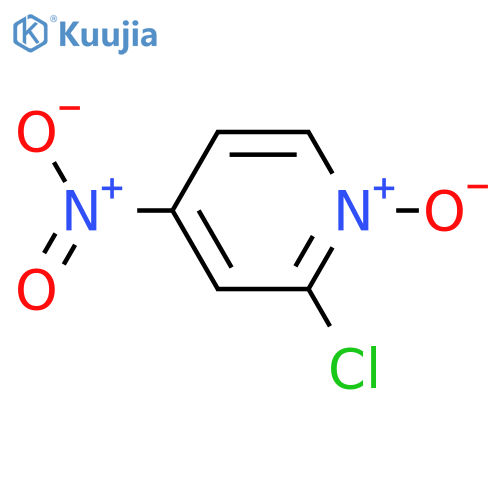

Cas no 14432-16-7 (2-chloro-4-nitropyridine-n-oxide)

14432-16-7 structure

商品名:2-chloro-4-nitropyridine-n-oxide

2-chloro-4-nitropyridine-n-oxide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-nitropyridine N-oxide

- AURORA 23245

- (2-CHLOROPYRIDIN-4-YL)(HYDROXY)OXOAMMONIUM

- 2-CHLORO-4-NITROPYRIDINE 1-OXIDE

- 2-CHLORO-4-NITROPYRIDINE-N-OXIDE

- 2-Chloro-4-nitro-1-oxidopyridin-1-ium

- 2-chloro-4-nitropyridine n oxide

- 2-Chloro-4-nitropyridi

- 4-Chloro-3-nitropyridine-N-oxide

- AKOS BBS-00001358

- OTAVA-BB BB7017520053

- 2-Chloro-4-nitropyridine N-oxide 95%

- 2-Chloro-4-nitropyridine-N-oxide ,97%

- 2-Chloro-4-nitropyridine1-oxide

- Pyridine, 2-chloro-4-nitro-, 1-oxide

- 2-chloro-4-nitropyridin-1-ol

- 2-chlor-4-nitropyridin-1-oxid

- ZERO/006218

- PubChem1191

- PYCL12

- 2-chloro4-nitropyridine-N-oxide

- 2-chloro-4-nitro-pyridine oxide

- NSC527701

- AC-5979

- SR-01000394333

- AC-907/30002042

- C2654

- 2-chloro-4-nitropyridine-1-oxide

- NSC-527701

- AS-14973

- 2-CHLORO-4-NITROPYRIDIN-1-IUM-1-OLATE

- AKOS001574429

- 2-chloro-4-nitropyridine-N oxide

- EN300-101320

- P10156

- DB-000145

- STK784240

- 14432-16-7

- YSTCMHHKDOVZDA-UHFFFAOYSA-N

- 2-Chloro-4-nitropyridine N-oxide, 95%

- MFCD00955617

- DTXSID80162675

- 2-Chloro-4-nitropyridineN-oxide

- 2-chloro-4-nitro-pyridine-1-oxide

- SCHEMBL345760

- EU-0034121

- JE5ASN4WNE

- SY045435

- SR-01000394333-1

- PB10174

- NS00024686

- 2-chloro-4-nitropyridine-n-oxide

-

- MDL: MFCD00955617

- インチ: 1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H

- InChIKey: YSTCMHHKDOVZDA-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C([H])=C([H])[N+]=1[O-])[N+](=O)[O-]

- BRN: 145697

計算された属性

- せいみつぶんしりょう: 173.98322g/mol

- ひょうめんでんか: 0

- XLogP3: 0.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 173.98322g/mol

- 単一同位体質量: 173.98322g/mol

- 水素結合トポロジー分子極性表面積: 71.3Ų

- 重原子数: 11

- 複雑さ: 160

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.62

- ゆうかいてん: 151-155 °C (lit.)

- ふってん: 405.9 ºC at 760 mmHg

- フラッシュポイント: 223 °F

- PSA: 71.28000

- LogP: 2.19990

- ようかいせい: 未確定

2-chloro-4-nitropyridine-n-oxide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H311,H315,H319,H331,H335

- 警告文: P261,P280,P301+P310,P305+P351+P338,P311

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25-36/37/38

- セキュリティの説明: S26-S36-S45-S36/37/39-S28

-

危険物標識:

- リスク用語:R23/24/25; R36/37/38

- ちょぞうじょうけん:Store at room temperature

- 包装グループ:III

- セキュリティ用語:S26;S28;S36/37/39;S45

- 危険レベル:6.1

2-chloro-4-nitropyridine-n-oxide 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-chloro-4-nitropyridine-n-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21707-10g |

2-Chloro-4-nitropyridine N-oxide, 97% |

14432-16-7 | 97% | 10g |

¥1572.00 | 2023-03-06 | |

| Apollo Scientific | OR912604-100g |

2-Chloro-4-nitropyridine-N-oxide |

14432-16-7 | 98+% | 100g |

£330.00 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 534269-5G |

2-chloro-4-nitropyridine-n-oxide |

14432-16-7 | 95% | 5G |

¥561.37 | 2022-02-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028616-25g |

2-chloro-4-nitropyridine-n-oxide |

14432-16-7 | 97% | 25g |

¥859 | 2024-05-25 | |

| Apollo Scientific | OR912604-25g |

2-Chloro-4-nitropyridine-N-oxide |

14432-16-7 | 98+% | 25g |

£86.00 | 2025-02-21 | |

| TRC | C381323-50mg |

2-Chloro-4-Nitropyridine-N-Oxide |

14432-16-7 | 50mg |

$ 65.00 | 2022-06-06 | ||

| TRC | C381323-100mg |

2-Chloro-4-Nitropyridine-N-Oxide |

14432-16-7 | 100mg |

$ 80.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D553804-25g |

2-Chloro-4-nitropyridine N-oxide |

14432-16-7 | 97% | 25g |

$220 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028616-5g |

2-chloro-4-nitropyridine-n-oxide |

14432-16-7 | 97% | 5g |

¥234 | 2024-05-25 | |

| eNovation Chemicals LLC | D405282-10g |

2-Chloro-4-nitropyridine 1-oxide |

14432-16-7 | 97% | 10g |

$330 | 2024-06-05 |

2-chloro-4-nitropyridine-n-oxide 関連文献

-

1. [1,4] and [5,5] thermal sigmatropic rearrangements of 2-pentadienyloxypyridine N-oxidesDavid Alker,W. David Ollis,Hooshang Shahriari-Zavareh J. Chem. Soc. Perkin Trans. 1 1990 1637

-

Celia Suárez-Pantaleón,Josep V. Mercader,Consuelo Agulló,Antonio Abad-Somovilla,Antonio Abad-Fuentes Org. Biomol. Chem. 2011 9 4863

-

3. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633

-

4. Periselectivity between the [1,4] and [3,3] thermal sigmatropic rearrangements of 2-allyloxypyridine N-oxidesDavid Alker,W. David Ollis,Hooshang Shahriari-Zavareh J. Chem. Soc. Perkin Trans. 1 1990 1623

14432-16-7 (2-chloro-4-nitropyridine-n-oxide) 関連製品

- 1074-98-2(3-methyl-4-nitro-1-oxido-pyridin-1-ium)

- 138835-34-4(Naphth[2,1,8-mna]acridine,3-nitro-, 6-oxide)

- 1596-52-7(Quinoline,4,6-dinitro-, 1-oxide)

- 138835-33-3(Naphth[2,1,8-mna]acridine,1-nitro-, 6-oxide)

- 14753-17-4(7-nitroquinolin-1-ium-1-olate)

- 1124-82-9(3-Oxabicyclo[3.2.0]heptane-2,4-dione,1,5-dibromo-)

- 5470-66-6(2-methyl-4-nitropyridine-n-oxide)

- 13673-29-5(Pyridine, 4-nitroso-,1-oxide)

- 1122-61-8(4-nitropyridine)

- 1124-33-0(4-Nitropyridine N-oxide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量